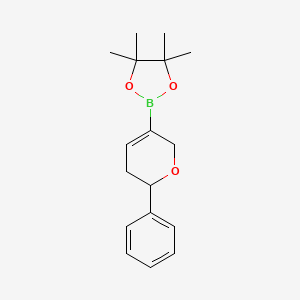
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a dihydropyran derivative. Common reagents used in the synthesis include boron tribromide, boron trichloride, and various catalysts to facilitate the reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen, making it a versatile component in chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as binding to biological molecules in medicinal chemistry or acting as a catalyst in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity.
Dioxaborolane Derivatives: Compounds with similar dioxaborolane rings but different substituents.
Boronic Esters: Compounds with boron bonded to ester groups, used in similar applications.
Uniqueness
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines a dioxaborolane ring with a phenyl-substituted dihydropyran. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications.
Propiedades
Número CAS |
212127-82-7 |
|---|---|
Fórmula molecular |
C17H23BO3 |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h5-10,15H,11-12H2,1-4H3 |
Clave InChI |
VZVZLUVBKPTAPT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
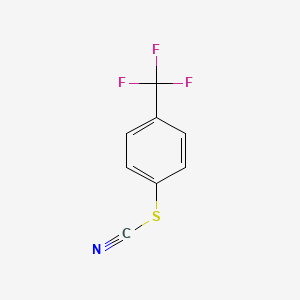
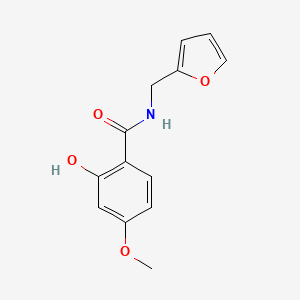
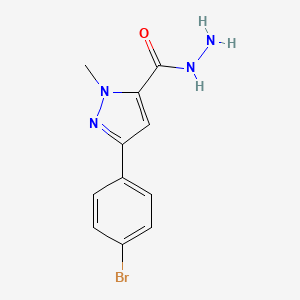


![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)

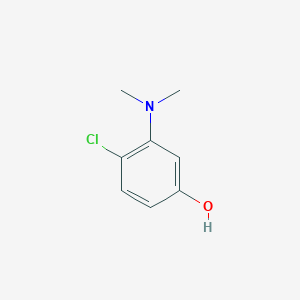
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
